molecular formula C49H90N5O17P3 B232858 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol CAS No. 156705-00-9

3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol

Cat. No.: B232858
CAS No.: 156705-00-9
M. Wt: 1114.2 g/mol
InChI Key: BEQHVQYQYXNMAF-UHFFFAOYSA-N
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Description

3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol is a complex organic compound with a molecular formula of C49H90N5O17P3 and a molecular weight of 1114.2 g/mol. This compound is characterized by its intricate structure, which includes multiple phosphoryl and azido groups, as well as long-chain fatty acid esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol involves multiple steps, including the protection and deprotection of functional groups, phosphorylation reactions, and esterification. The key steps typically include:

    Protection of Hydroxyl Groups: Protecting groups such as TBDMS (tert-butyldimethylsilyl) are used to protect hydroxyl groups during the initial stages of synthesis.

    Azidation: The azido group is introduced using sodium azide (NaN3) in the presence of a suitable solvent like DMF (dimethylformamide).

    Esterification: The final esterification step involves the reaction of the intermediate compound with octadecanoic acid (stearic acid) in the presence of a catalyst like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in targeted therapies.

    Industry: Utilized in the development of novel materials and as a component in specialized coatings or adhesives.

Mechanism of Action

The mechanism of action of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. Additionally, the phosphoryl groups can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • [3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] palmitate
  • [3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] myristate

Uniqueness

The uniqueness of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol lies in its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of multiple phosphoryl groups and long-chain fatty acid esters distinguishes it from other similar compounds, providing distinct chemical and biological properties.

Properties

CAS No.

156705-00-9

Molecular Formula

C49H90N5O17P3

Molecular Weight

1114.2 g/mol

IUPAC Name

[3-[[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C49H90N5O17P3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(55)65-38-42(68-47(56)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)39-66-72(59,60)70-74(63,64)71-73(61,62)67-40-44-43(52-53-50)36-45(69-44)54-37-41(3)48(57)51-49(54)58/h37,42-45H,4-36,38-40H2,1-3H3,(H,59,60)(H,61,62)(H,63,64)(H,51,57,58)

InChI Key

BEQHVQYQYXNMAF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

3'-azido-3'-deoxythymidine triphosphate distearoylglycerol
AZTTP-DSG

Origin of Product

United States

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